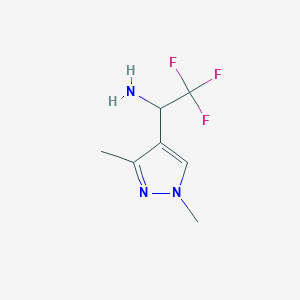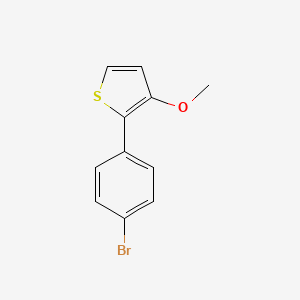
Phenyltris(4-bromophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltris(4-bromophenyl)silane is an organosilicon compound with the chemical formula C18H13Br3Si. It is a derivative of silane, where the silicon atom is bonded to one phenyl group and three 4-bromophenyl groups. This compound is known for its applications in the synthesis of porous organic polymers and its role as an intermediate in various chemical reactions .
Preparation Methods
Phenyltris(4-bromophenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with bromobenzene in the presence of a catalyst. Another method involves the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity of the product.
Chemical Reactions Analysis
Phenyltris(4-bromophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Sonogashira–Hagihara coupling reactions to form complex organic polymers.
Reduction Reactions: The compound can be reduced to form phenyltris(4-hydroxyphenyl)silane under specific conditions.
Scientific Research Applications
Phenyltris(4-bromophenyl)silane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential use in drug delivery systems and as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of phenyltris(4-bromophenyl)silane involves its ability to form stable bonds with other organic molecules. The silicon atom in the compound acts as a central hub, allowing for the attachment of various functional groups. This property makes it a versatile intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Phenyltris(4-bromophenyl)silane can be compared with other similar compounds, such as:
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to the silicon atom and is used in similar applications.
Tris(4-bromophenyl)amine: This compound has a nitrogen atom instead of silicon and is used in the synthesis of porous organic frameworks.
Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane: This compound has biphenyl groups attached to the silicon atom and is used in the synthesis of high-performance polymers.
This compound is unique due to its specific structure, which allows for the formation of highly stable and versatile organic polymers.
Properties
CAS No. |
1201099-09-3 |
|---|---|
Molecular Formula |
C24H17Br3Si |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
tris(4-bromophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H |
InChI Key |
IQRYMGAVQCQZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



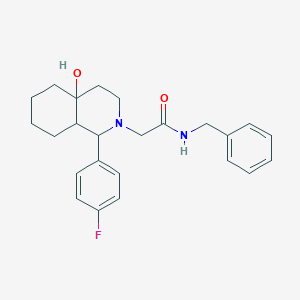
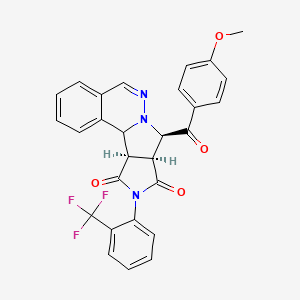

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
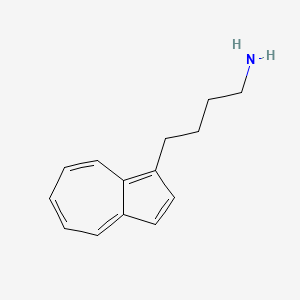
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
